molecular formula C15H18N2O6 B5748466 methyl 1-(4-methoxy-3-nitrobenzoyl)-4-piperidinecarboxylate

methyl 1-(4-methoxy-3-nitrobenzoyl)-4-piperidinecarboxylate

Cat. No. B5748466
M. Wt: 322.31 g/mol
InChI Key: UZLQSSKSRXFGHR-UHFFFAOYSA-N
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Description

Methyl 1-(4-methoxy-3-nitrobenzoyl)-4-piperidinecarboxylate, also known as MNBP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of methyl 1-(4-methoxy-3-nitrobenzoyl)-4-piperidinecarboxylate is not fully understood. However, it has been suggested that methyl 1-(4-methoxy-3-nitrobenzoyl)-4-piperidinecarboxylate may exert its anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, methyl 1-(4-methoxy-3-nitrobenzoyl)-4-piperidinecarboxylate may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
methyl 1-(4-methoxy-3-nitrobenzoyl)-4-piperidinecarboxylate has been found to have several biochemical and physiological effects. In vitro studies have shown that methyl 1-(4-methoxy-3-nitrobenzoyl)-4-piperidinecarboxylate can inhibit the growth of cancer cells, induce cell cycle arrest and apoptosis, and inhibit the activity of certain enzymes. Additionally, methyl 1-(4-methoxy-3-nitrobenzoyl)-4-piperidinecarboxylate has been found to have neuroprotective effects, as it can protect neurons from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

Methyl 1-(4-methoxy-3-nitrobenzoyl)-4-piperidinecarboxylate has several advantages for lab experiments, including its high purity and stability, as well as its low toxicity. However, methyl 1-(4-methoxy-3-nitrobenzoyl)-4-piperidinecarboxylate is a relatively new compound, and more research is needed to fully understand its properties and potential applications.

Future Directions

There are several future directions for research on methyl 1-(4-methoxy-3-nitrobenzoyl)-4-piperidinecarboxylate. One area of research could focus on the development of methyl 1-(4-methoxy-3-nitrobenzoyl)-4-piperidinecarboxylate as an anti-cancer agent, including studies on its efficacy in vivo and its potential use in combination with other anti-cancer drugs. Additionally, research could focus on the development of methyl 1-(4-methoxy-3-nitrobenzoyl)-4-piperidinecarboxylate as a neuroprotective agent, including studies on its potential use in the treatment of neurological disorders. Finally, research could focus on the synthesis of analogs of methyl 1-(4-methoxy-3-nitrobenzoyl)-4-piperidinecarboxylate to improve its properties and potential applications.

Synthesis Methods

Methyl 1-(4-methoxy-3-nitrobenzoyl)-4-piperidinecarboxylate can be synthesized using a multi-step reaction process that involves the reaction of 4-methoxy-3-nitrobenzoyl chloride with piperidine and methyl 4-hydroxypiperidine-1-carboxylate in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain pure methyl 1-(4-methoxy-3-nitrobenzoyl)-4-piperidinecarboxylate.

Scientific Research Applications

Methyl 1-(4-methoxy-3-nitrobenzoyl)-4-piperidinecarboxylate has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, methyl 1-(4-methoxy-3-nitrobenzoyl)-4-piperidinecarboxylate has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

methyl 1-(4-methoxy-3-nitrobenzoyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O6/c1-22-13-4-3-11(9-12(13)17(20)21)14(18)16-7-5-10(6-8-16)15(19)23-2/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLQSSKSRXFGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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